molecular formula C9H8S B14112139 3-(2-Cyclopropylethynyl)thiophene

3-(2-Cyclopropylethynyl)thiophene

Cat. No.: B14112139
M. Wt: 148.23 g/mol
InChI Key: LSPUISNXRNBAJB-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclopropylethynyl group at the third position. Thiophene is a five-membered aromatic ring containing one sulfur atom. The incorporation of the cyclopropylethynyl group introduces unique electronic and steric properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropylethynyl)thiophene typically involves the following steps:

    Formation of the Cyclopropylethynyl Intermediate: This can be achieved by reacting cyclopropyl bromide with a strong base such as sodium amide to form cyclopropylacetylene.

    Coupling with Thiophene: The cyclopropylacetylene is then coupled with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an amine base under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropylethynyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-Cyclopropylethynyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropylethynyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylethynyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound without the cyclopropylethynyl group.

    2-Cyclopropylethynylthiophene: A positional isomer with the cyclopropylethynyl group at the second position.

    3-Ethynylthiophene: A similar compound with an ethynyl group instead of a cyclopropylethynyl group.

Uniqueness

3-(2-Cyclopropylethynyl)thiophene is unique due to the presence of the cyclopropylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel materials or biologically active molecules.

Properties

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

IUPAC Name

3-(2-cyclopropylethynyl)thiophene

InChI

InChI=1S/C9H8S/c1-2-8(1)3-4-9-5-6-10-7-9/h5-8H,1-2H2

InChI Key

LSPUISNXRNBAJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CSC=C2

Origin of Product

United States

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